4-(Benzyloxy)pyridine-2-carboxylic acid

Vue d'ensemble

Description

4-(Benzyloxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)pyridine-2-carboxylic acid typically involves the reaction of 4-hydroxypyridine-2-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Reduction: The compound can be reduced to form 4-(benzyloxy)pyridine-2-methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 4-(Benzyloxy)pyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Benzyloxy)pyridine-2-carboxylic acid has shown potential as a pharmacological agent, particularly in targeting specific receptors and pathways involved in various diseases.

1.1. PPARα Agonism

Recent studies have highlighted the role of 4-(benzyloxy)pyridine derivatives in modulating the activity of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Compounds designed around this scaffold have exhibited significant efficacy in preclinical models for conditions such as diabetic retinopathy and age-related macular degeneration. For instance, one study demonstrated that a derivative of this compound reduced retinal vascular leakage in diabetic rats, suggesting its potential as a therapeutic agent for retinal diseases .

1.2. Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that derivatives of this compound exhibit potent activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) observed were as low as 4 to 16 µg/mL, showcasing its potential as an antimicrobial agent .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with benzyloxy groups under specific conditions.

2.1. Synthetic Routes

A notable synthetic route involves the use of acetic anhydride and N,N-dimethylformamide (DMF) in the presence of 4-benzyloxy-pyridine-N-oxide, leading to improved yields and simplified procedures compared to earlier methods . This approach not only enhances product yield but also reduces the consumption of raw materials, making it more suitable for industrial applications.

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with acetic anhydride and DMF | High | Heating and reflux |

| Use of 4-benzyloxy-pyridine-N-oxide | Improved | TLC monitoring until completion |

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the development of functional materials.

3.1. Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific functional properties. Its ability to form hydrogen bonds and interact with various substrates makes it a candidate for developing advanced materials with tailored functionalities.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Retinal Disease Treatment

A study focused on the effects of PPARα agonists derived from this compound showed a marked reduction in retinal damage in animal models, highlighting its therapeutic potential for diabetic retinopathy . -

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against resistant bacterial strains, confirming its effectiveness and paving the way for further development as an antibiotic .

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

- 4-(Benzyloxy)pyridine

- 4-(Benzyloxy)-2-chloropyridine

- 4-(Benzyloxy)-6-(chloromethyl)picolinate

Comparison: 4-(Benzyloxy)pyridine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, which may lack one of these functional groups. The carboxylic acid group also enhances its solubility in aqueous media, making it more versatile in biological applications.

Activité Biologique

4-(Benzyloxy)pyridine-2-carboxylic acid is an organic compound characterized by a pyridine ring substituted with a benzyloxy group and a carboxylic acid group. Its structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

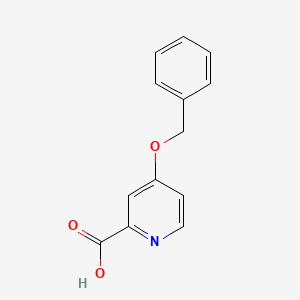

Chemical Structure

The compound can be described structurally as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Benzyloxy Group : A benzene ring attached via an oxygen atom at the para position relative to the nitrogen.

- Carboxylic Acid Group : A carboxyl group (–COOH) located at the second position of the pyridine ring.

Synthesis

This compound can be synthesized through various methods, including:

- Reacting 4-bromopyridine-2-carboxylic acid with benzyl alcohol in the presence of a base, leading to the formation of the desired compound.

Antibacterial Properties

Recent studies have indicated that this compound may exhibit significant antibacterial activity against various strains of bacteria. Notably:

- It has been tested for activity against multidrug-resistant strains of Mycobacterium tuberculosis, showing promising results comparable to standard treatments .

- The compound's structure suggests it may interact with bacterial topoisomerases, which are critical for bacterial DNA replication and transcription .

Case Studies

- Antimicrobial Efficacy : In a study evaluating pyridine derivatives, this compound exhibited minimum inhibitory concentrations (MIC) in the range of 4 to 16 µg/mL against clinical strains of Pseudomonas aeruginosa and Staphylococcus aureus.

- Mechanism of Action : The compound may inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival .

- Comparative Analysis : Its efficacy was compared against other compounds in a series of tests, demonstrating superior activity in some cases while remaining effective across a broad spectrum of Gram-positive and Gram-negative bacteria .

Research Findings

A summary of significant findings regarding the biological activity of this compound is presented in Table 1 below:

Structure-Activity Relationship (SAR)

The presence of both the benzyloxy and carboxylic acid groups is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with bacterial cells. This structural combination is crucial for its antibacterial properties and potential therapeutic applications.

Propriétés

IUPAC Name |

4-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-8-11(6-7-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBGJYWNVWGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605069 | |

| Record name | 4-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100727-49-9 | |

| Record name | 4-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.